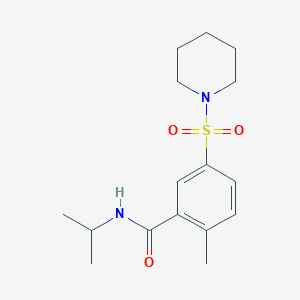
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promise in various fields of research due to its unique properties and mechanism of action.
Mecanismo De Acción
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide acts as an inhibitor of the enzyme TBK1, which plays a crucial role in the regulation of inflammation and immune responses. By inhibiting TBK1, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory effects in various animal models of inflammatory diseases. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments. This compound is highly selective for TBK1 and does not inhibit other kinases, making it a valuable tool for studying the role of TBK1 in various biological processes. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors. Another area of research is the investigation of the role of TBK1 in other biological processes, such as autophagy and innate immunity. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic potential for various diseases.
Métodos De Síntesis
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multistep process involving several chemical reactions. The first step involves the condensation of 2-methyl-5-nitrobenzoic acid with isopropylamine to form N-isopropyl-2-methyl-5-nitrobenzamide. This intermediate is then reduced with palladium on carbon to form N-isopropyl-2-methyl-5-aminobenzamide. The final step involves the reaction of N-isopropyl-2-methyl-5-aminobenzamide with 1-piperidinylsulfonyl chloride to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-2-methyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been studied as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)15-11-14(8-7-13(15)3)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARWGJGWSZPKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)

![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)